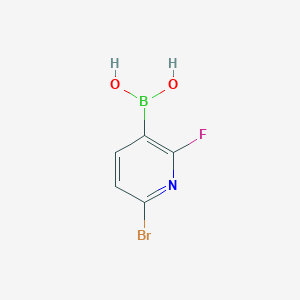

(6-Bromo-2-fluoropyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-bromo-2-fluoropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BBrFNO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUGZMJMNGRGYRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=C(C=C1)Br)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BBrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50680553 | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910649-58-0 | |

| Record name | B-(6-Bromo-2-fluoro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=910649-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Bromo-2-fluoropyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50680553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Bromo-2-fluoropyridin-3-yl)boronic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Medicinal Chemistry

(6-Bromo-2-fluoropyridin-3-yl)boronic acid, a trifunctional heterocyclic building block, has emerged as a compound of significant interest in the landscape of drug discovery and development. Its unique structural features—a pyridine core substituted with a bromine atom, a fluorine atom, and a boronic acid moiety—offer a confluence of reactive handles and modulating electronic properties. This guide, intended for the discerning researcher, provides a comprehensive overview of the core properties, a detailed, field-proven protocol for its synthesis and purification, and an exploration of its application in the cornerstone of modern carbon-carbon bond formation: the Suzuki-Miyaura cross-coupling reaction. Boronic acids and their derivatives are extensively used as building blocks in organic synthesis due to their stability, low toxicity, and versatile reactivity[1].

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe utilization. The key physicochemical and safety data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 910649-58-0 | [2][3][4] |

| Molecular Formula | C₅H₄BBrFNO₂ | [3] |

| Molecular Weight | 219.8 g/mol | [3] |

| Appearance | Off-white to white solid (inferred from related compounds) | N/A |

| Purity | Typically ≥97% | |

| Storage Temperature | 2-8°C, under an inert atmosphere |

Safety Information:

This compound is classified as an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through a lithium-halogen exchange reaction starting from a suitable dihalopyridine precursor, followed by borylation. This method is a cornerstone for the preparation of many pyridinylboronic acids[5].

Diagram of the Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis

This protocol is based on established procedures for the synthesis of related pyridylboronic acids via lithium-halogen exchange[1][5]. The choice of 2,6-dibromo-3-fluoropyridine as the starting material is strategic, as the bromine at the 6-position is more susceptible to lithium-halogen exchange than the one at the 2-position due to the electronic influence of the adjacent fluorine.

Materials:

-

2,6-Dibromo-3-fluoropyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), 2 M

-

Sodium hydroxide (NaOH), 2 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,6-dibromo-3-fluoropyridine (1.0 eq).

-

Dissolution: Add anhydrous THF to dissolve the starting material completely.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.05 eq) dropwise to the reaction mixture, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The rapid nature of the lithium-halogen exchange is crucial for selectivity[1].

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the addition of 2 M HCl until the solution is acidic (pH ~2).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: A Two-Pronged Approach

The purification of boronic acids can be challenging due to their propensity to form anhydrides and their amphiphilic nature. Two common and effective methods are presented here.

Method 1: Recrystallization

-

Dissolve the crude boronic acid in a minimal amount of a hot solvent system, such as an ethanol/water or acetonitrile/water mixture.

-

Allow the solution to cool slowly to room temperature, then place it in a refrigerator (or freezer) to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Method 2: Acid-Base Extraction

This method leverages the acidic nature of the boronic acid group.

-

Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

-

Extract the organic solution with an aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate and move into the aqueous layer, leaving non-acidic impurities in the organic layer.

-

Separate the aqueous layer and acidify it with 2 M HCl to a pH of ~2-3, at which point the purified boronic acid will precipitate.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

Analytical Characterization: Predicting the Spectral Signature

Predicted ¹H NMR Spectrum

The pyridine ring contains two protons. Their chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the boronic acid group.

-

H-4: This proton is situated between the boronic acid and the nitrogen atom. It is expected to be a doublet of doublets due to coupling with H-5 and the fluorine at the 2-position. Its chemical shift will be downfield due to the anisotropic effect of the pyridine nitrogen and the electron-withdrawing nature of the adjacent boronic acid. Expected δ ≈ 8.0-8.2 ppm.

-

H-5: This proton is adjacent to the bromine atom. It is expected to be a doublet of doublets due to coupling with H-4 and the fluorine at the 2-position. The bromine atom will also have a deshielding effect. Expected δ ≈ 7.6-7.8 ppm.

-

-B(OH)₂: The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on concentration and the presence of water. They may appear as a broad singlet in the range of δ 5-9 ppm.

Note: These are predicted values and actual experimental values may vary.

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds and is a primary application of this compound[6]. The bromine atom at the 6-position serves as the reactive site for this transformation.

Diagram of the Suzuki-Miyaura Coupling Workflow

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of this compound with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 eq)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (0.05 eq)

-

Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

-

Solvent system (e.g., 1,4-Dioxane and water, 4:1)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a Schlenk flask, add this compound, the aryl/heteroaryl halide, the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cooling and Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion: An Enabling Reagent for Complex Molecule Synthesis

This compound stands as a testament to the power of functionalized building blocks in accelerating drug discovery and materials science. Its trifunctional nature provides a versatile platform for the synthesis of complex molecular architectures. A solid understanding of its properties, coupled with robust and validated synthetic and purification protocols, empowers researchers to fully leverage its potential in their synthetic endeavors. The methodologies outlined in this guide provide a strong foundation for the successful application of this valuable reagent in the laboratory.

References

- This compound. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bld/bl3h97f03434]

- 6-Bromo-2-fluoropyridine-3-boronic acid. CRO Splendid Lab Pvt. Ltd. [URL: https://www.splendidlab.com/cas-no-910649-58-0]

- (6-Bromo-2-fluoropyridin-3-yl)boronicacid , 98% , 910649-58-0. CookeChem. [URL: https://www.cookechem.com/6-bromo-2-fluoropyridin-3-ylboronicacid-98-910649-58-0-en.html]

- 6-Bromo-2-fluoropyridine-3-boronic acid. AOBChem. [URL: https://www.aobchem.com/product/20669.html]

- Process for purification of boronic acid and its derivatives. Google Patents. [URL: https://patents.google.

- boronic acid, (6-bromo-2-fluoro-3-pyridinyl)-(910649-58-0) 1 h nmr. ChemicalBook. [URL: https://www.chemicalbook.com/spectrumen_910649-58-0_1hnmr.htm]

- An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/12139049/]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/15/3543]

- 6-Bromo-3-pyridinylboronic acid ≥95%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/666556]

Sources

- 1. ethz.ch [ethz.ch]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. (6-Bromo-2-fluoropyridin-3-yl)boronicacid , 98% , 910649-58-0 - CookeChem [cookechem.com]

- 5. An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ptacts.uspto.gov [ptacts.uspto.gov]

An In-Depth Technical Guide to (6-Bromo-2-fluoropyridin-3-yl)boronic Acid: Synthesis, Properties, and Application in Cross-Coupling Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and materials science. Its structure uniquely combines three key chemical features: a pyridine core, common in pharmacologically active agents; a bromine atom, providing a reactive handle for cross-coupling reactions; a fluorine atom, which can modulate electronic properties and metabolic stability; and a boronic acid moiety, a cornerstone functional group for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] This guide provides a comprehensive overview of its structure, plausible synthesis, expected physicochemical properties, and a detailed protocol for its application in C-C bond formation.

The strategic placement of the bromo, fluoro, and boronic acid groups on the pyridine ring makes this reagent a powerful tool for the synthesis of complex, highly substituted heteroaromatic compounds. Boronic acids, in general, are valued for their stability, low toxicity, and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds, making them indispensable in drug discovery.[1][3]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. While exhaustive experimental data for this specific molecule is not widely published, the properties can be reliably inferred from closely related analogues and general principles of physical organic chemistry.

| Property | Value / Expected Value | Source / Rationale |

| CAS Number | 910649-58-0 | Commercial Suppliers |

| Molecular Formula | C₅H₄BBrFNO₂ | Commercial Suppliers |

| Molecular Weight | 219.80 g/mol | Calculated |

| Appearance | White to off-white solid | Analogy to similar boronic acids |

| Melting Point | >150 °C (decomposition likely) | Inferred from analogues like 6-Bromo-3-pyridinylboronic acid (161-166 °C) and 6-Fluoropyridine-3-boronic acid (177-178 °C)[4] |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, Dioxane, Methanol) | General property of arylboronic acids[5] |

| pKa | ~8-9 | The electron-withdrawing nature of the fluorine and bromine atoms is expected to lower the pKa relative to unsubstituted phenylboronic acid (~8.8), making it a stronger Lewis acid.[3] |

| Stability | Moderate. Prone to protodeboronation, especially under acidic or harsh conditions. Best stored as a boronate ester (e.g., pinacol ester) for long-term stability. | Pyridinylboronic acids, particularly 2-substituted ones, can be unstable.[6] |

Synthesis Protocol: A Mechanistic Approach

The synthesis of substituted pyridinylboronic acids is most reliably achieved via a halogen-metal exchange followed by borylation.[4][6] The following protocol is a robust, field-proven method adapted for the specific synthesis of this compound from a plausible, commercially available precursor, 2,5-dibromo-6-fluoropyridine.

Causality Behind Experimental Choices:

-

Starting Material: 2,5-Dibromo-6-fluoropyridine is selected due to the differential reactivity of its bromine atoms. The bromine at the 5-position is more susceptible to lithium-halogen exchange due to its position between two electron-withdrawing groups (the nitrogen and fluorine atoms), enabling regioselective metallation.

-

Low Temperature (-78 °C): This is critical to prevent side reactions. Organolithium intermediates of pyridines are highly reactive and can undergo decomposition or react with the solvent (THF) at higher temperatures.

-

n-Butyllithium (n-BuLi): A strong, non-nucleophilic base ideal for rapid halogen-metal exchange at low temperatures.

-

Triisopropyl Borate: This electrophilic boron source reacts efficiently with the generated pyridyl lithium intermediate. The bulky isopropyl groups help prevent the formation of undesired borate complexes.

-

Acidic Workup: Hydrolysis of the boronate ester intermediate to the final boronic acid is achieved under controlled acidic conditions.

Experimental Workflow Diagram

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2,5-dibromo-6-fluoropyridine (1.0 equiv). Dissolve it in anhydrous tetrahydrofuran (THF, ~0.2 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.6 M in hexanes, 1.0 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is typically indicated by a color change.

-

Borylation: Add triisopropyl borate (1.2 equiv) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction to stir at -78 °C for an additional 30 minutes before removing the cooling bath and allowing the mixture to warm slowly to room temperature over 2 hours.

-

Quenching and Hydrolysis: Carefully quench the reaction by adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and acidify to approximately pH 4-5 with 1M HCl. Stir vigorously for 30 minutes to ensure complete hydrolysis of the boronate ester.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Isolation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by crystallization from an appropriate solvent system (e.g., ether/hexanes) or by flash column chromatography on silica gel.

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in Suzuki-Miyaura reactions.[7] This reaction enables the formation of a C-C bond at the 3-position of the pyridine ring. The presence of the bromine atom at the 6-position allows for subsequent, orthogonal cross-coupling reactions, making this a versatile intermediate for building complex molecular architectures.

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Self-Validating System:

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, especially in its Pd(0) active form. The use of a Schlenk tube and degassing the solvent are critical for preventing catalyst deactivation and ensuring reproducibility.

-

Choice of Catalyst/Ligand: Pd(PPh₃)₄ is a robust, general-purpose catalyst. For more challenging couplings, a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor may be necessary to promote efficient oxidative addition and reductive elimination.

-

Base: An aqueous base (like K₂CO₃ or Cs₂CO₃) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.

Step-by-Step Methodology

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%).

-

Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio), via syringe.

-

Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for the required time (typically 2-16 hours). Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired biaryl product.

Safety and Handling

As with all boronic acids and halogenated compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.

-

Handling: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry place (refrigeration at 2-8°C is often recommended for boronic acids) under an inert atmosphere to prevent degradation.

Conclusion

This compound represents a highly functionalized and synthetically valuable building block. While detailed characterization data in the public domain is limited, its synthesis and reactivity can be confidently predicted based on well-established principles for this class of compounds. Its strategic arrangement of reactive sites allows for sequential, regioselective modifications, making it an ideal intermediate for constructing complex molecules in pharmaceutical and materials science discovery programs. The protocols and mechanistic insights provided in this guide offer a solid foundation for the successful application of this versatile reagent.

References

- Baudoin, O. (2005). Synthesis of Pyridinylboronic Acids and Esters. In Boronic Acids (pp. 93-110). Wiley-VCH Verlag GmbH & Co. KGaA.

- Chemie, G. (2004). Process for the preparation of pyridine-2-boronic acid esters. EP1479685A1. Google Patents.

- Dalian Shuangbo Pharmaceutical Chemical Co., Ltd. (2022). Preparation method of 6-fluoronicotinic acid. CN115433122A. Google Patents.

-

Li, W. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2008(15), 1-52. Available at: [Link]

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). Synthesis of 3-pyridylboronic acid and its pinacol ester. Application of 3-pyridylboronic acid in Suzuki coupling to prepare 3-pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Lopes, D., Videira, P., & Chaves, S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

Sloop, J. C. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. AAPS Annual Meeting. Available at: [Link]

-

Worldwide Life Sciences. 6-Fluoropyridine-3-boronic acid product page. Available at: [Link] (Note: Direct link may vary, search for CAS 351019-18-6)

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scispace.com [scispace.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to (6-Bromo-2-fluoropyridin-3-yl)boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

(6-Bromo-2-fluoropyridin-3-yl)boronic acid, identified by the CAS number 910649-58-0 , is a specialized heterocyclic organoboron compound that has emerged as a critical building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2][3][4] Its unique trifunctionalized pyridine core, featuring a bromine atom, a fluorine atom, and a boronic acid moiety, offers medicinal chemists a powerful tool for creating novel molecular architectures with diverse biological activities. The strategic placement of these functional groups allows for sequential and site-selective cross-coupling reactions, making it an invaluable reagent for library synthesis and lead optimization in drug discovery programs.

This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in Suzuki-Miyaura cross-coupling reactions. The information presented herein is intended to equip researchers and drug development professionals with the practical knowledge required to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties

This compound is typically supplied as a solid with a purity of 97% or higher.[2][4] Key physicochemical data for this compound are summarized in the table below. It is important to note that boronic acids can be sensitive to heat and moisture, and appropriate storage conditions are crucial to maintain their integrity and reactivity. For long-term storage, it is recommended to keep the compound at 2-8°C.[2]

| Property | Value | Source |

| CAS Number | 910649-58-0 | [1][2][3][4] |

| Molecular Formula | C₅H₄BBrFNO₂ | [1][2][3] |

| Molecular Weight | 219.8 g/mol | [3] |

| Purity | ≥ 97% | [2][4] |

| Appearance | White to off-white solid | |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The synthesis of pyridinylboronic acids, including this compound, is most commonly achieved through a halogen-metal exchange reaction of a suitably substituted halopyridine, followed by borylation with a trialkyl borate. This well-established methodology offers a reliable and scalable route to this important class of reagents.

A plausible and efficient synthetic route to this compound commences with a commercially available and appropriately substituted pyridine derivative. The general strategy involves the selective lithiation of the pyridine ring followed by quenching with a boron electrophile.

Caption: General synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of functionalized pyridylboronic acids. Researchers should always perform a thorough risk assessment and adhere to all laboratory safety guidelines.

Materials:

-

2,6-Dibromo-3-fluoropyridine

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (e.g., 2 M aqueous solution)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dry ice/acetone bath

-

Schlenk flask and standard glassware for air-sensitive reactions

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dibromo-3-fluoropyridine (1.0 equivalent) and dissolve it in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated intermediate is often indicated by a color change.

-

Borylation: To the cold solution of the lithiated intermediate, rapidly add triisopropyl borate (1.2 equivalents). Continue stirring at -78 °C for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M hydrochloric acid until the solution is acidic (pH ~2). Stir vigorously for 30 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water, saturated aqueous sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system (e.g., hexanes/ethyl acetate) or by trituration with a non-polar solvent to afford pure this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound in drug discovery and development is its use as a coupling partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5][6] This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in many biologically active molecules.

The presence of both a bromine atom and a boronic acid group on the same molecule allows for selective and sequential cross-coupling reactions. The bromine atom can participate in a Suzuki-Miyaura coupling with another boronic acid or boronate ester, while the boronic acid moiety can couple with an aryl or heteroaryl halide. This dual reactivity provides a strategic advantage in the construction of complex molecular scaffolds.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl or heteroaryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a suitable ligand, 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Degassed water (if using an aqueous base solution)

-

Schlenk tube or microwave vial

-

Magnetic stirrer and heating block or oil bath

Procedure:

-

Reaction Setup: To a Schlenk tube or microwave vial, add the aryl or heteroaryl bromide (1.0 equivalent), this compound (1.2 equivalents), the palladium catalyst, and the base.

-

Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent(s) via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete, as monitored by TLC, LC-MS, or GC-MS.

-

Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl or heteroaryl pyridine.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex, biologically active molecules. Its unique substitution pattern allows for selective and sequential cross-coupling reactions, providing a powerful tool for medicinal chemists in the design and synthesis of novel therapeutic agents. The synthetic and application protocols provided in this guide offer a solid foundation for researchers to incorporate this important building block into their drug discovery programs. As with any chemical process, careful optimization of reaction conditions is key to achieving high yields and purity of the desired products.

References

-

AOBChem. (n.d.). 6-Bromo-2-fluoropyridine-3-boronic acid. Retrieved from [Link]

- Bristol-Myers Squibb Company. (2017).

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 6-Bromo-2-fluoropyridine-3-boronic acid. Retrieved from [Link]

-

da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5619. Available at: [Link]

-

Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898–12899. Available at: [Link]

- Google Patents. (n.d.). CN115433122A - Preparation method of 6-fluoronicotinic acid.

-

Li, W., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Organic Syntheses, 81, 89. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2003). Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302-4314. Available at: [Link]

-

PubChem. (n.d.). (6-Bromo-2-methoxyquinolin-3-yl)boronic acid. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Crystal Structure of 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine. Available at: [Link]

-

Shang, M., et al. (2017). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2017(6), 275-317. Available at: [Link]

-

Skwarczynski, M., & Hayashi, Y. (2021). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. International Journal of Molecular Sciences, 23(11), 5940. Available at: [Link]

-

AOBChem. (n.d.). 6-Bromo-2-fluoropyridine-3-boronic acid. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). (6-FLUOROPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]

-

CRO Splendid Lab Pvt. Ltd. (n.d.). 6-Bromo-2-fluoropyridine-3-boronic acid. Retrieved from [Link]

-

Rovathin. (n.d.). Boronic acid, (6-bromo-2-fluoro-3-pyridinyl)-. Retrieved from [Link]

Sources

- 1. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 2. aobchem.com [aobchem.com]

- 3. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]

- 4. Boronic acid, (6-bromo-2-fluoro-3-pyridinyl)-,910649-58-0 [rovathin.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Definitive Technical Guide: (6-Bromo-2-fluoropyridin-3-yl)boronic acid

Executive Summary

(6-Bromo-2-fluoropyridin-3-yl)boronic acid (CAS 910649-58-0) is a high-value heterocyclic building block used extensively in medicinal chemistry for the synthesis of kinase inhibitors and complex biaryl scaffolds.[1][2][3][4] Its structural uniqueness lies in its orthogonal reactivity : it possesses a nucleophilic boronic acid moiety at the C3 position and an electrophilic bromide at the C6 position, all modulated by the electronic influence of a C2 fluorine atom.

This guide provides a validated technical profile of the compound, detailing its exact molecular weight, isotopic signatures for mass spectrometry, synthesis via Directed Ortho Metalation (DoM), and protocols to mitigate its inherent susceptibility to protodeboronation.

Physicochemical Profile & Molecular Weight[3][4][6][7]

For precise stoichiometric calculations in drug development, relying solely on the average molecular weight is insufficient. The presence of Bromine (Br) creates a distinct isotopic pattern that must be accounted for in High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Table

| Property | Value | Technical Notes |

| IUPAC Name | This compound | |

| CAS Number | 910649-58-0 | Verified |

| Molecular Formula | C₅H₄BBrFNO₂ | |

| Average Molecular Weight | 219.81 g/mol | Used for molarity calculations. |

| Monoisotopic Mass | 218.948 g/mol | Based on ⁷⁹Br and ¹¹B. |

| Appearance | White to off-white powder | Hygroscopic; often contains boroxine anhydride. |

| Solubility | DMSO, Methanol, THF | Sparingly soluble in non-polar solvents. |

| pKa (Calculated) | ~8.2 (Boronic acid) | The Fluorine atom lowers the pKa relative to phenylboronic acid. |

Mass Spectrometry Signature

Due to the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes, the mass spectrum will display a characteristic "doublet" pattern for the molecular ion:

-

M+ peak (⁷⁹Br): ~219 Da

-

M+2 peak (⁸¹Br): ~221 Da

-

Intensity Ratio: Approximately 1:1

Critical QC Note: Boronic acids frequently exist in equilibrium with their cyclic trimeric anhydrides (boroxines). A purity assay by HPLC is preferred over simple weight-based stoichiometry, as water content can vary significantly.

Synthesis & Manufacturing Logic

The synthesis of this compound is a classic example of regiocontrol via Directed Ortho Metalation (DoM) .

The "Why" Behind the Protocol

Direct bromination of 2-fluoropyridine-3-boronic acid is challenging due to deactivation. Instead, the industry standard route utilizes 2-fluoro-6-bromopyridine as the precursor.

-

Directing Group (DG): The C2-Fluorine atom is a powerful Ortho Directing Group due to its high electronegativity, which acidifies the C3 proton.

-

Base Selection: Lithium Diisopropylamide (LDA) is used at -78°C. It is strong enough to deprotonate C3 but bulky enough to avoid nucleophilic attack on the pyridine ring or the bromide.

Synthesis Workflow Diagram

Caption: Regioselective synthesis via Directed Ortho Metalation (DoM) targeting the C3 position.

Reactivity & Applications in Drug Discovery

This molecule is a "linchpin" scaffold because it allows for Sequential Cross-Coupling . The reactivity difference between the C3-Boronic acid and the C6-Bromide allows chemists to functionalize the pyridine ring sequentially without protecting groups.

Orthogonal Functionalization Strategy

-

Reaction A (Suzuki-Miyaura): The Boronic acid at C3 is the nucleophile. It reacts with an external aryl halide (Ar-X) under Pd catalysis. The C6-Bromide remains intact because oxidative addition to the electron-deficient C6-Br is slower than the transmetalation of the boronic acid under mild conditions.

-

Reaction B (Suzuki/Buchwald): The remaining C6-Bromide acts as the electrophile for a second coupling event with an amine or another boronic acid.

Stability Warning: Protodeboronation

The Challenge: 2-Fluoro-3-pyridyl boronic acids are notoriously unstable. The electron-withdrawing nature of the adjacent Fluorine and Nitrogen atoms makes the C-B bond susceptible to hydrolysis (protodeboronation), replacing the -B(OH)₂ group with -H.

Mitigation Protocol:

-

Avoid: Strong bases (e.g., NaOH, KOH) and high temperatures (>80°C) during the first coupling.

-

Preferred Conditions: Use mild bases like K₃PO₄ or CsF .

-

Solvent System: Anhydrous conditions (Dioxane/DMSO) often improve yields compared to aqueous biphasic systems.

-

Derivative Strategy: If the free acid is too unstable, convert it immediately to the Pinacol Ester , which is significantly more robust.

Sequential Coupling Workflow

Caption: Stepwise functionalization exploiting the reactivity gap between C3-B(OH)2 and C6-Br.

Handling & Storage Protocols

To maintain the integrity of the reagent for reproducible biological data:

-

Temperature: Long-term storage at -20°C is mandatory to prevent slow deboronation.

-

Atmosphere: Store under Argon or Nitrogen. The compound is hygroscopic; moisture accelerates anhydride formation.

-

Re-Analysis: Always run a ¹H-NMR prior to critical reactions.

-

Quality Check: Look for the disappearance of the C3 proton signal. If protodeboronation has occurred, a new signal corresponding to the C3-H (often a triplet/multiplet due to F coupling) will appear upfield.

-

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2783397, (6-fluoropyridin-3-yl)boronic acid (Analog Reference). Retrieved from [Link]

- Snieckus, V. (1990).Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933.

- Cox, P. A., et al. (2010).Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. (Mechanistic insights on stability).

Sources

An In-Depth Technical Guide to the Solubility of (6-Bromo-2-fluoropyridin-3-yl)boronic Acid for Synthetic Applications

Abstract

(6-Bromo-2-fluoropyridin-3-yl)boronic acid is a pivotal building block in modern synthetic chemistry, particularly valued for its role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to construct complex bi-aryl and heteroaryl structures integral to pharmaceutical and materials science research.[1][2] The success of these synthetic endeavors is critically dependent on the solubility and stability of the boronic acid reagent within the chosen reaction medium. This guide provides a comprehensive technical overview of the solubility profile of this compound. It synthesizes theoretical principles with practical, field-proven methodologies to offer researchers, scientists, and drug development professionals a foundational understanding of its physicochemical properties, a framework for empirical solubility determination, and insights into the implications of solubility for reaction optimization.

Part 1: Core Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock upon which successful experimental design is built. The solubility of this compound is intrinsically linked to its unique structural and electronic characteristics. The presence of a bromine atom and a fluorine atom—both electron-withdrawing groups—on the pyridine ring significantly influences the molecule's polarity, acidity, and intermolecular interactions.

| Property | Value | Source |

| CAS Number | 910649-58-0 | [3] |

| Molecular Formula | C₅H₄BBrFNO₂ | |

| Molecular Weight | 219.81 g/mol | |

| Appearance | White to off-white solid | General Observation |

| Melting Point | Data not consistently reported; boronic acids often dehydrate upon heating. | |

| pKa (estimated) | ~7.5 - 8.5 | [4][5][6] |

| LogP (estimated) | 1.0 - 1.5 | Inferred from structure |

Expert Commentary on Physicochemical Properties:

-

pKa : The acidity of the boronic acid is a critical parameter for its aqueous solubility. Boronic acids act as Lewis acids, accepting a hydroxide ion to form a more soluble, anionic tetrahedral boronate species.[5][7] The electron-withdrawing fluorine and bromine substituents are expected to lower the pKa relative to unsubstituted phenylboronic acid (pKa ~8.8), thereby increasing acidity.[6][8] This equilibrium is highly pH-dependent.

-

Dehydration : Like many boronic acids, this compound can undergo intermolecular dehydration to form a cyclic anhydride known as a boroxine.[6] Commercial batches may exist as a mixture of the free acid and the boroxine, which can impact dissolution rates and reactivity.

Part 2: The Solubility Landscape

The solubility of this compound is not a single value but a complex interplay between the solute, the solvent, and environmental conditions such as temperature and pH.

Aqueous Solubility: The Critical Role of pH

In aqueous media, the solubility is profoundly influenced by pH.

-

Acidic to Neutral pH (pH < pKa): The compound exists primarily in its neutral, trigonal planar form. Its solubility is relatively low, dictated by the polarity of the molecule.

-

Alkaline pH (pH > pKa): The equilibrium shifts towards the formation of the anionic, tetrahedral boronate species. This charged species is significantly more polar and, therefore, exhibits substantially higher solubility in water.[7]

This behavior is the cornerstone of many Suzuki-Miyaura reaction conditions, which employ an aqueous basic solution (e.g., Na₂CO₃, K₂CO₃) not only to facilitate the catalytic cycle but also to ensure the boronic acid is sufficiently dissolved.[9]

Organic Solvent Solubility

For applications in organic synthesis, understanding solubility in non-aqueous solvents is paramount. The following table provides a qualitative summary based on common laboratory solvents and principles of "like dissolves like."

| Solvent | Type | Expected Solubility | Rationale & Causality |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Excellent hydrogen bond acceptor, capable of disrupting the boronic acid's intermolecular hydrogen bonding. |

| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, its high polarity and hydrogen bond accepting capacity promote dissolution. |

| Methanol, Ethanol | Polar Protic | Moderate to High | Capable of hydrogen bonding with the boronic acid hydroxyl groups. May form boronate esters in situ.[10] |

| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Ethereal oxygen can interact with the boronic acid, but it is less effective than DMF or DMSO. |

| Acetonitrile (ACN) | Polar Aprotic | Low to Moderate | While polar, it is a poor hydrogen bond acceptor, limiting its ability to solvate the hydroxyl groups effectively. |

| Dichloromethane (DCM) | Nonpolar | Low | Insufficient polarity to overcome the intermolecular forces of the solid boronic acid. |

| Toluene, Hexanes | Nonpolar | Very Low / Insoluble | Significant mismatch in polarity prevents effective solvation. |

Stability in Solution: Key Challenges

Researchers must be aware of two primary degradation pathways for pyridyl boronic acids in solution:

-

Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by protic solvents, elevated temperatures, and certain catalytic conditions. Pyridyl boronic acids can be particularly susceptible.[11]

-

Oxidative Instability: Boronic acids can be oxidized, especially at physiological pH, by reactive oxygen species. While less of a concern in rigorously deoxygenated reaction mixtures, it can affect long-term storage of solutions.[12]

Part 3: Experimental Workflow for Solubility Assessment

To ensure reproducibility and optimize reaction conditions, it is often necessary to determine the solubility of a specific batch of this compound in a chosen solvent system empirically. The isothermal shake-flask method is a gold-standard, self-validating protocol.

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The excess solid is critical to ensure saturation is achieved.

-

Equilibration: Place the vial in an isothermal environment (e.g., a shaker bath set to a constant temperature, typically 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vial to stand undisturbed in the isothermal bath for at least 2 hours to permit the undissolved solid to settle.

-

Sampling: Carefully withdraw a small aliquot of the supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a 0.45 µm syringe filter (e.g., PTFE or nylon, chosen for solvent compatibility) to remove any suspended micro-particulates. This step is crucial to prevent inflation of the measured concentration.

-

Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-calibrated High-Performance Liquid Chromatography (HPLC) method to determine the precise concentration, which represents the solubility.

Visualization: Solubility Determination Workflow

Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Part 4: Implications for Synthetic Utility

The solubility of this compound is not merely a physical constant; it is a critical variable that directly impacts the outcome of synthetic reactions.

Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol illustrates the practical application of solubility principles for the synthesis of a bi-heterocyclic compound.

-

Inert Atmosphere: To an oven-dried Schlenk flask, add the aryl halide (e.g., 3-bromopyridine, 1.0 equiv.), this compound (1.2 equiv.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent & Base Addition: Add a solvent mixture chosen for optimal solubility of all components, such as 1,4-Dioxane and a 2M aqueous solution of Na₂CO₃ (in a 3:1 v/v ratio). The aqueous base ensures the boronic acid is converted to the soluble boronate.[13]

-

Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. This is vital to prevent oxidation of the Pd(0) catalyst.

-

Reaction: Heat the mixture to the desired temperature (e.g., 80-90 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.[14]

-

Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel.

Visualization: The Suzuki-Miyaura Catalytic Cycle

Sources

- 1. researchgate.net [researchgate.net]

- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [chemdict.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cup.lmu.de [cup.lmu.de]

- 11. reddit.com [reddit.com]

- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Technical Monograph: (6-Bromo-2-fluoropyridin-3-yl)boronic acid

[1]

CAS Number: 910649-58-0 Formula: C₅H₄BBrFNO₂ Molecular Weight: 219.81 g/mol

PART 1: CHEMICAL IDENTITY & STRATEGIC UTILITY

The Bifunctional Scaffold Logic

This compound is a high-value heterocyclic building block used extensively in the synthesis of kinase inhibitors (e.g., PRMT5, GLP-1R modulators). Its structural utility lies in its orthogonal reactivity :

-

Site A (C3-Boronic Acid): A nucleophilic handle primed for Suzuki-Miyaura cross-coupling.

-

Site B (C6-Bromine): An electrophilic handle that remains intact during mild Suzuki conditions, allowing for sequential functionalization (e.g., subsequent SNAr or Buchwald-Hartwig amination).

-

Site C (C2-Fluorine): A labile activating group that influences the electronic properties of the ring and can serve as a site for nucleophilic aromatic substitution (SNAr) in later stages.

PART 2: CRITICAL SAFETY PROFILE (GHS & LAB INTERPRETATION)

While standard SDSs list generic hazards, the halogenated pyridine motif presents specific toxicological risks that require elevated containment.

| Hazard Class | GHS Code | Statement | Lab Interpretation & Action |

| Acute Toxicity | H301/H311 | Toxic if swallowed or in contact with skin. | High Risk. Halogenated pyridines can be absorbed transdermally. Double-gloving (Nitrile > 0.11mm) is mandatory. |

| Skin/Eye Irritation | H315/H319 | Causes skin/serious eye irritation. | Boronic acids are Lewis acids; dust is highly irritating to mucous membranes. Use a powder funnel or weighing hood. |

| STOT - SE | H335 | May cause respiratory irritation. | Strict Fume Hood Use. Do not weigh on open benches. |

Handling Decision Tree

The following workflow ensures safety compliance and reagent integrity during the initial handling phase.

Figure 1: Safe handling and decision logic for minimizing exposure and hydrolysis risks.

PART 3: STABILITY & STORAGE (The "2-Fluoro" Instability Factor)

The Protodeboronation Mechanism

The most critical technical challenge with This compound is its susceptibility to protodeboronation .

-

Causality: The electronegative fluorine atom at the C2 position (ortho to the boronic acid) exerts a strong inductive effect (-I). Upon formation of the "ate" complex (necessary for transmetallation), the C3 position becomes highly susceptible to protonation by water or protic solvents.

-

Result: The C-B bond cleaves, releasing boric acid and yielding the byproduct 2-fluoro-6-bromopyridine , which is a "dead" species in the Suzuki cycle.

Figure 2: Kinetic competition between the desired Suzuki coupling and the rapid protodeboronation pathway caused by the ortho-fluoro substituent.

Storage Recommendations

-

Temperature: 2–8°C.

-

Atmosphere: Inert gas (Argon/Nitrogen) is essential. Moisture accelerates the formation of boroxines (anhydrides), which leads to variable stoichiometry in reactions.

-

Long-term: If stability is poor, convert to the Pinacol Ester or Potassium Trifluoroborate salt, both of which are significantly more resistant to protodeboronation [1].

PART 4: OPTIMIZED APPLICATION PROTOCOL

Context: Suzuki-Miyaura Coupling

To couple this unstable boronic acid successfully, you must outcompete the protodeboronation rate. This requires anhydrous conditions or rapid heating .

Reagents

-

Nucleophile: this compound (1.1 equiv)

-

Electrophile: Aryl Halide (1.0 equiv)[1]

-

Catalyst: Pd(dppf)Cl₂[2][3]·DCM or XPhos Pd G2 (highly active catalysts preferred) [2].

-

Base: K₃PO₄ (mild, anhydrous preferred over aqueous carbonates).

-

Solvent: 1,4-Dioxane (anhydrous).

Step-by-Step Methodology

-

Preparation: Dry all glassware in an oven (120°C) for >2 hours. Cool under a stream of Argon.

-

Charging: Add the aryl halide, boronic acid, and base (K₃PO₄) to the reaction vial.

-

Degassing: Add anhydrous 1,4-Dioxane. Sparge with Argon for 10 minutes to remove O₂ (prevents homocoupling and catalyst oxidation).

-

Catalyst Addition: Add the Pd catalyst quickly against a positive pressure of Argon. Seal the vial immediately.

-

Reaction:

-

Option A (Thermal): Heat to 80–90°C. Monitor by LCMS every 30 mins.

-

Option B (Microwave - Recommended): Heat to 100°C for 30–60 minutes. The rapid ramp rate minimizes the time the reagent spends in the "danger zone" of warm protic conditions [3].

-

-

Workup: Filter through Celite to remove Pd residues. Dilute with EtOAc and wash with water.

-

QC Check: Check the aqueous layer pH.[4] Acidic workups can hydrolyze the pyridine ring or remaining boronic esters.

-

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield + 2-Fluoro-6-bromopyridine detected | Protodeboronation | Switch to anhydrous base (Cs₂CO₃ or K₃PO₄) and dry solvents. Avoid MeOH/EtOH. |

| Starting Material Remaining | Catalyst Deactivation | Re-sparge solvents. Ensure Argon atmosphere. Switch to XPhos Pd G2. |

| Homocoupling of Boronic Acid | Oxygen Presence | Improve degassing (freeze-pump-thaw). |

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Knapp, D. M., et al. (2010). N-Methyliminodiacetic Acid (MIDA) Boronates: Durable Donors for Suzuki-Miyaura Cross-Couplings. Journal of the American Chemical Society.[5] Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Link

-

Sigma-Aldrich. (n.d.). This compound Product Detail. Link

13C NMR of (6-Bromo-2-fluoropyridin-3-yl)boronic acid

Structural Elucidation of (6-Bromo-2-fluoropyridin-3-yl)boronic acid via C NMR

Executive Summary

Characterizing heterocyclic boronic acids by

This guide provides a definitive protocol for the structural validation of this scaffold. It moves beyond simple peak listing to explain the absence of signals, the manipulation of boronic acid equilibria, and the definitive assignment of fluorinated carbon centers.[1]

Part 1: Structural Dynamics & NMR Theory[2]

To successfully assign this molecule, one must understand the "invisible" forces manipulating the spectrum.[1]

The "Missing" Carbon (C-B Broadening)

The most frequent query regarding this scaffold is: "Why can I only see 4 of the 5 carbons?"

The carbon at position 3 (C3), directly bonded to boron, is often broadened into the baseline.[1] This is due to Scalar Relaxation of the Second Kind .[1]

-

Mechanism: Boron has two NMR-active isotopes,

B (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Effect: This rapid fluctuation acts as a decoupling mechanism for the attached carbon but is not fast enough to fully decouple, nor slow enough to show clear splitting.[1] The result is an extremely broad, low-intensity signal that often vanishes in standard 128-scan experiments.

The Fluorine Spy ( F Coupling)

Fluorine (

-

Diagnostic Utility: The magnitude of the

coupling constant allows you to map the distance of a carbon from the fluorine atom without 2D experiments.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Direct): ~230–250 Hz (C2)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Geminal): ~20–40 Hz (C3)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Vicinal): ~5–15 Hz (C4)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

(Long-range): ~0–3 Hz (C5/C6)ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

Part 2: Experimental Protocol

Standard CDCl

Optimal Solvent System

Recommended: Methanol-

-

Why MeOD? Boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1][2] In non-polar solvents like CDCl

, this equilibrium is messy, leading to broad or duplicated signals. MeOD forms a solvated species (boronate esters), driving the equilibrium to a single monomeric species, sharpening the peaks.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Step-by-Step Acquisition Workflow

-

Sample Preparation:

-

Dissolve ~20 mg of sample in 0.6 mL MeOD.

-

Optional: If using Acetone-

, add 2 drops of Dngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

-

-

Parameter Setup:

-

Pulse Sequence: Proton-decoupled

C (e.g., zgpg30).ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Relaxation Delay (D1): Set to 3–5 seconds . The non-protonated carbons (C2, C3, C6) have long

relaxation times. A short D1 will saturate these signals, making the already broad C3 impossible to see.[1]ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -

Scans (NS): Minimum 1024 scans. The C-B signal requires high signal-to-noise (S/N).[1]

-

-

Processing:

Part 3: Spectral Assignment Strategy

The Assignment Logic

Do not guess. Use the coupling constants as a ruler.

Caption: Logic flow for assigning fluorinated carbons based on J-coupling magnitude and line width characteristics.

Predicted Data Table

Note: Chemical shifts (

| Carbon ID | Position | Predicted | Multiplicity ( | Coupling Constant (Hz) | Notes |

| C2 | 2-F | 160.0 – 164.0 | Doublet | Most deshielded; large splitting. | |

| C6 | 6-Br | 138.0 – 142.0 | Doublet | Deshielded by Br; small coupling to F. | |

| C4 | 4-H | 144.0 – 148.0 | Doublet | Aromatic CH; distinct doublet.[2] | |

| C3 | 3-B(OH) | 125.0 – 135.0 | Broad Doublet | Often invisible. Very broad due to Boron.[2] | |

| C5 | 5-H | 120.0 – 124.0 | Doublet/Singlet | Aromatic CH; shielded; coupling often unresolved.[2] |

Part 4: Troubleshooting & Optimization

The Boroxine Trap

If your spectrum shows extra peaks or "shadow" doublets, your sample is likely equilibrating between the acid and the boroxine anhydride.[1]

Caption: Solvent choice dictates the equilibrium state.[1] Protic solvents favor the clean monomeric species.[1]

"I still can't see C3."

If the carbon attached to boron remains invisible despite high scan counts:

-

Low Temperature NMR: Cooling the sample (e.g., to -20°C) can sometimes decouple the quadrupolar relaxation mechanism enough to sharpen the signal.[1]

-

Esterification: Convert the boronic acid to a pinacol ester in situ.[1][2] Pinacol esters are more soluble in CDCl

and often exhibit sharperngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

References

-

Reich, H. J. (2023).[1][2] Structure Determination Using NMR: Boron NMR. University of Wisconsin-Madison.[1][2] [Link]

-

Claridge, T. D. W. (2016).[1][2] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1][2] (Chapter 5: Heteronuclear Coupling).

-

Lough, A. J., et al. (2010).[1][2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] (Discusses Boroxine-Acid Equilibrium).

-

Silverstein, R. M., et al. (2014).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[1][2] (Reference for C-F Coupling Constants).

Methodological & Application

Advanced Application Note: Palladium Catalysts for (6-Bromo-2-fluoropyridin-3-yl)boronic Acid Coupling

[1][2]

Executive Summary

Subject: Optimization of Suzuki-Miyaura cross-coupling utilizing (6-Bromo-2-fluoropyridin-3-yl)boronic acid (CAS: 174669-73-9).[1][2] Core Challenge: This substrate presents a "Triple Threat" to standard catalysis: rapid protodeboronation due to the 2-fluoro/3-pyridyl motif, potential catalyst poisoning by the pyridine nitrogen, and chemoselectivity risks arising from the 6-bromo substituent (potential oligomerization).[1][2] Solution: Utilization of bulky, electron-rich phosphine ligands (Buchwald-type) to accelerate the oxidative addition of the coupling partner, coupled with anhydrous base systems or slow-addition protocols to mitigate deboronation.[1][2]

Mechanistic Analysis & Challenges

The successful coupling of this compound requires navigating a narrow kinetic window.[1][2] The electron-deficient nature of the pyridine ring, exacerbated by the 2-fluorine atom, makes the C–B bond highly labile toward hydrolytic cleavage (protodeboronation).[1][2] Furthermore, the presence of a bromine atom at position C6 introduces a competing site for oxidative addition, risking self-polymerization if the electrophilic coupling partner is not significantly more reactive (e.g., Aryl-I or electron-deficient Aryl-Br).[1][2]

Competing Reaction Pathways

The following diagram illustrates the kinetic competition between the desired cross-coupling and the deleterious side reactions.

Caption: Kinetic competition between productive cross-coupling (Green) and destructive pathways (Red).[1][2]

Catalyst & Ligand Selection Strategy

To overcome the instability of the boronic acid, the reaction rate must be accelerated to outcompete decomposition.[1] This dictates the use of Third or Fourth Generation Palladium Precatalysts .[1]

Recommended Ligand Systems

| Ligand | Class | Rationale for Selection |

| XPhos | Dialkylbiaryl phosphine | Primary Choice. Excellent for heteroaryl chlorides/bromides.[1][2] The steric bulk prevents N-coordination (poisoning) and accelerates reductive elimination.[1][2] |

| SPhos | Dialkylbiaryl phosphine | Secondary Choice. Highly active; effective for sterically hindered couplings.[1][2] Often provides higher stability for the boronic acid due to faster transmetallation rates.[1][2] |

| Pd(dtbpf)Cl₂ | Ferrocenyl bisphosphine | Alternative. Robust for heteroaryl couplings.[1][2] Often works well with unstable boronic acids due to high turnover frequency (TOF).[1][2] |

| Amphos | Phosphine | Useful if cost is a major constraint, but generally lower yields for this specific unstable substrate compared to Buchwald ligands.[1][2] |

The "Chemoselectivity Check"

Before proceeding, verify the reactivity of your electrophile (coupling partner) relative to the C6-Bromine on the boronic acid.[1]

Experimental Protocols

Protocol A: The "Standard" High-Throughput Screen (HTS)

Best for initial scoping when substrate quantity is not limited.[1][2]

Reagents:

Procedure:

-

Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).[1][2]

-

Evacuate and backfill with Nitrogen (

) three times.[1][2] -

Add degassed 1,4-Dioxane (concentration 0.1 M relative to halide).

-

Add degassed 0.5 M

solution (2.0 equiv).[1][2] -

Seal and heat to 60°C (Do not exceed 80°C initially; high heat accelerates deboronation).

-

Monitor by LCMS at 1 hour. If conversion is low, increase to 80°C.

Protocol B: The "Slow Addition" Method (High Stability)

Recommended for scale-up or when protodeboronation is the dominant failure mode.[1][2]

Concept: By keeping the concentration of the unstable boronic acid low, the catalyst consumes it via transmetallation faster than it can decompose.[1]

Reagents:

-

Vial A (Catalyst Pot): Aryl Halide (1.0 equiv), XPhos Pd G3 (3 mol%),

(3.0 equiv, solid, anhydrous), 1,4-Dioxane/Water (10:1 ratio).[1][2] -

Syringe B (Substrate): this compound (1.5 equiv) dissolved in minimal 1,4-Dioxane.[1][2]

Procedure:

-

Heat Vial A to 80°C under

with vigorous stirring. -

Using a syringe pump, add the solution from Syringe B dropwise to Vial A over 1–2 hours.

-

After addition is complete, stir for an additional 1 hour.

-

Cool to room temperature, filter through Celite, and concentrate.

Protocol C: Anhydrous Activation (CsF Method)

Use this if the substrate is extremely sensitive to water.[1]

Reagents:

Procedure:

Troubleshooting & Quality Control

| Observation | Root Cause | Corrective Action |

| Product mass + 1 (Hydrolysis) | Protodeboronation | Switch to Protocol B (Slow Addition) or Protocol C (Anhydrous CsF). Lower reaction temperature.[1][2] |

| Homocoupling of Boronic Acid | Oxidative addition into C6-Br | Ensure the coupling partner is an Iodide or use a more active catalyst (Pd-G4) to favor the partner.[1][2] |

| No Reaction (Starting Material) | Catalyst Poisoning | The pyridine nitrogen is coordinating Pd.[1] Switch to XPhos or RuPhos (bulkier ligands prevent this).[1][2] Increase catalyst loading to 5-10%. |

| Complex Mixture | Polymerization | The C6-Br is reacting.[1][2] Protect the C6-Br or switch to a C6-Cl analog if possible (less reactive).[1][2] |

References

-

Billingsley, K., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society.[3]

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids.[1][2] Journal of the American Chemical Society.[3]

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1][2] Journal of the American Chemical Society.[3]

-

BenchChem. (2025).[1][2][4] Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 2-Fluoropyridine-3-boronic Acid. [1][2]

-

Cox, P. A., et al. (2010). Protodeboronation of Tertiary Boronic Esters.[1][2] Journal of the American Chemical Society.[3] [1][2]

Application Notes and Protocols: Ligand Selection for Suzuki Coupling of (6-Bromo-2-fluoropyridin-3-yl)boronic acid

<

Introduction:

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] In the realm of pharmaceutical and agrochemical research, the synthesis of substituted heteroaromatic compounds is of paramount importance. The (6-Bromo-2-fluoropyridin-3-yl)boronic acid motif is a particularly valuable building block, as the fluorine and bromine substituents offer distinct opportunities for sequential, site-selective cross-coupling reactions, allowing for the rapid generation of molecular complexity.[5][6]

However, the successful coupling of this substrate is not without its challenges. The electron-deficient nature of the pyridine ring, influenced by the electronegative fluorine atom, can impact the transmetalation step of the catalytic cycle. Furthermore, the presence of the pyridine nitrogen can lead to catalyst inhibition.[7] This application note provides a detailed guide to ligand selection and protocol optimization for the Suzuki coupling of this compound with various aryl and heteroaryl halides, ensuring high yields and reproducibility.

Mechanistic Considerations: The Role of the Ligand

The Suzuki coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The ligand bound to the palladium center plays a crucial role in each of these steps, influencing the rate and efficiency of the overall reaction.

-

Oxidative Addition: Electron-rich and bulky ligands enhance the electron density on the palladium center, facilitating the oxidative addition of the aryl halide to the Pd(0) species.[8] This is particularly important when working with less reactive aryl chlorides.

-

Transmetalation: This step involves the transfer of the organic group from the boronic acid to the palladium center. The base is critical here, activating the boronic acid to form a more nucleophilic boronate species.[9] The ligand's steric bulk can influence the rate of this step.

-

Reductive Elimination: This is the final step where the new C-C bond is formed, and the Pd(0) catalyst is regenerated. Bulky ligands often promote this step, preventing unwanted side reactions.[8]

For a substrate like this compound, the electron-withdrawing fluorine atom can make the boronic acid less nucleophilic, potentially slowing down the transmetalation step. Therefore, the choice of ligand and base is critical to overcome this challenge.

Ligand Classes for Coupling with this compound

The choice of ligand is highly dependent on the coupling partner (aryl bromide, chloride, or triflate). Below, we discuss the most effective ligand classes for this specific transformation.

Buchwald Biaryl Phosphine Ligands

This class of ligands, developed by Stephen Buchwald and his group, is characterized by its steric bulk and electron-rich nature.[10] They have proven to be exceptionally versatile and effective for a wide range of Suzuki couplings, including those involving challenging heteroaromatic substrates.

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): A go-to ligand for many Suzuki couplings. Its bulk and electron-donating properties make it highly effective for coupling with both aryl bromides and chlorides.[8][10]

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): Often shows improved performance for couplings involving aryl chlorides due to its slightly different steric and electronic profile.[8][11]

-

RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl): Another highly active ligand, particularly useful for creating sterically hindered biaryl compounds.

N-Heterocyclic Carbenes (NHCs)

NHCs are a class of ligands that have gained prominence in cross-coupling reactions due to their strong sigma-donating ability and steric tunability.[12][13] They form very stable palladium complexes, which can lead to high catalyst turnover numbers.

-